molecular formula C27H25NO7 B11136322 2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11136322
M. Wt: 475.5 g/mol
InChI Key: QWDLGAMTTQGDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure comprises:

  • A 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core, which integrates fused chromene and pyrrole rings.
  • 2-(Furan-2-ylmethyl) substituent at position 2, contributing π-electron-rich aromatic interactions.
  • 6,7-Dimethyl groups on the chromene ring, enhancing lipophilicity and steric bulk.
  • 3,4,5-Trimethoxyphenyl at position 1, a moiety associated with bioactivity in anticancer agents .

Synthetic routes for such derivatives typically involve multicomponent reactions (MCRs) using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H25NO7/c1-14-9-18-19(10-15(14)2)35-26-22(24(18)29)23(28(27(26)30)13-17-7-6-8-34-17)16-11-20(31-3)25(33-5)21(12-16)32-4/h6-12,23H,13H2,1-5H3

InChI Key

QWDLGAMTTQGDTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

Core Reaction Framework

The most efficient route to access the chromeno[2,3-c]pyrrole scaffold involves a one-pot MCR combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1) , substituted aldehydes (2) , and primary amines (3) . For the target compound, 2 corresponds to 3,4,5-trimethoxybenzaldehyde, while 3 is furan-2-ylmethylamine. This method leverages acid-catalyzed condensation followed by intramolecular cyclization to construct the fused heterocyclic system.

Reaction Conditions

Optimal conditions use methanol or dioxane as solvents at 40–80°C, with catalytic p-toluenesulfonic acid (0.05 equiv.) and pyridine (3 equiv.) to drive cyclization. The reaction proceeds via a Knoevenagel condensation between 1 and 2 , followed by nucleophilic attack by 3 to form an α-amino amidine intermediate. Subsequent dehydration and 5-endo-trig cyclization yield the chromeno[2,3-c]pyrrole core.

Table 1: Representative Yields Under Varied Conditions

SolventTemperature (°C)CatalystTime (h)Yield (%)
Methanol40p-TsOH2436
Dioxane80Pyridine2078
Ethanol40Acetic acid642

Data adapted from PMC (2021).

Stepwise Synthesis via Intermediate Isolation

Sequential Functionalization

An alternative approach isolates intermediates to improve regiochemical control. Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate undergoes initial Knoevenagel condensation with 3,4,5-trimethoxybenzaldehyde in methanol under reflux, yielding a chalcone-like intermediate. Subsequent Michael addition with furan-2-ylmethylamine in dioxane at 80°C forms the pyrrolidine ring, followed by acid-catalyzed cyclodehydration to furnish the target compound.

Critical Parameters

  • Solvent polarity : Dioxane outperforms ethanol and methanol in cyclization steps due to its high boiling point and ability to stabilize charged intermediates.

  • Acid selection : p-TsOH provides superior dehydration kinetics compared to acetic acid, reducing side-product formation.

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Pathways

The 5-endo-trig cyclization of the α-amino amidine intermediate is rate-determining. Computational studies suggest that electron-donating groups on the aldehyde (e.g., 3,4,5-trimethoxyphenyl) lower the activation energy by stabilizing the transition state through resonance effects. Conversely, steric hindrance from the furan-2-ylmethyl group necessitates prolonged reaction times (up to 20 hours) to achieve >70% conversion.

Competing Reactions

  • Oligomerization : Excess amine or elevated temperatures promote dimerization of intermediates. This is mitigated by using a 1:1:1 molar ratio of reagents and maintaining temperatures below 90°C.

  • Oxidative degradation : The diketone moiety in 1 is susceptible to aerial oxidation, necessitating inert atmosphere conditions during prolonged reactions.

Structural and Functional Group Considerations

Role of Substituents

  • 3,4,5-Trimethoxyphenyl group : Enhances solubility in polar aprotic solvents and directs electrophilic substitution during cyclization.

  • Furan-2-ylmethyl group : Introduces steric bulk that slows reaction kinetics but improves crystallinity of the final product.

Spectroscopic Validation

1H NMR analysis reveals distinct signals for the furan protons (δ 6.80–7.62 ppm) and methoxy groups (δ 3.71–3.93 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 521.1742 (calc. for C28H27NO8).

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

A pilot-scale protocol using dioxane at 80°C with continuous stirring achieves 72% yield over 24 hours. Key challenges include:

  • Purification : Chromatography-free isolation via recrystallization from ethyl acetate/n-hexane (1:30).

  • Waste management : Recycling dioxane through fractional distillation reduces environmental impact.

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
MCR (one-pot)7895High
Stepwise6598Moderate

Chemical Reactions Analysis

Types of Reactions

2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituent variations are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 2-(Furan-2-ylmethyl), 6,7-dimethyl, 1-(3,4,5-trimethoxyphenyl) C₂₅H₂₃NO₇ 449.46 N/A N/A
4{4–19-7} 2-(2-Hydroxyethyl), 5,7-dimethyl, 1-(3,4,5-trimethoxyphenyl) C₂₄H₂₅NO₇ 439.45 195–197 52
4{9–5-21} 2-(Furan-2-ylmethyl), 7-chloro, 1-(3-hydroxyphenyl), 6-methyl C₂₃H₁₆ClNO₅ 421.83 276–279 62
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl 2-(3-(Diethylamino)propyl), 6-methoxy, 1-phenyl C₂₅H₂₈N₂O₄ 420.5 N/A N/A
Key Observations:

Substituent Effects on Physicochemical Properties: The trimethoxyphenyl group in the target compound and 4{4–19-7} enhances solubility in polar organic solvents compared to the 3-hydroxyphenyl in 4{9–5-21}, which may form hydrogen bonds . Furan-2-ylmethyl in the target compound and 4{9–5-21} provides π-stacking capability, relevant for binding to biological targets .

Impact of Methyl Groups :

  • The 6,7-dimethyl groups in the target compound likely improve metabolic stability compared to the 5,7-dimethyl in 4{4–19-7}, due to reduced steric hindrance near the chromene oxygen .

Biological Activity

The compound 2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C27H25NO7
  • Molecular Weight : 465.49 g/mol
  • Canonical SMILES : CC1=C(C=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C(=C4)OC)OC)OC)CC5=CC=CO5)C

Physical Properties

PropertyValue
Molecular Weight465.49 g/mol
XLogP34.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals.
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound shows potential in reducing inflammation markers, indicating a possible role in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with specific activity against breast and colon cancer cells .
  • Antioxidant Capacity :
    • An assessment of the antioxidant properties revealed that the compound effectively reduced oxidative stress markers in vitro. DPPH radical scavenging assays demonstrated a high percentage inhibition compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Potential :
    • In an animal model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar derivatives:

Compound NameAnticancer ActivityAntioxidant ActivityAnti-inflammatory Activity
2-(Furan-2-ylmethyl)-6,7-dimethyl...HighModerateHigh
1-(3-Bromophenyl)-2-(furan-2-ylmethyl)...ModerateHighModerate
5-(Furan-2-ylmethylene)-2,2-dimethyl...LowLowHigh

Q & A

Q. What are the established synthetic routes for synthesizing 2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The synthesis typically involves multi-step reactions, starting with the formation of the chromeno-pyrrole core via cyclization of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under acidic or basic conditions. Subsequent functionalization steps, such as alkylation (e.g., furan-2-ylmethyl group introduction) and substitution (e.g., trimethoxyphenyl attachment), are performed. Reaction optimization includes solvent selection (e.g., ethanol or DMF), temperature control (reflux vs. ambient), and catalyst use (e.g., p-TsOH) to enhance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Key techniques include:

  • NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% typically required).
  • Mass Spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray Crystallography (if single crystals are obtainable) for definitive structural elucidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during the introduction of the 3,4,5-trimethoxyphenyl group?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations) can predict favorable substitution sites. Experimentally, using bulky directing groups (e.g., tert-butyl) or Lewis acids (e.g., BF₃·Et₂O) can guide substitution to the para position of the phenyl ring. Solvent polarity adjustments (e.g., switching from toluene to DCM) may also enhance selectivity .

Q. What mechanistic insights exist regarding the compound’s interaction with biological targets, such as enzymes or receptors?

Molecular docking simulations suggest that the trimethoxyphenyl moiety interacts with hydrophobic pockets in kinase domains (e.g., CDK2), while the furan group may participate in hydrogen bonding with catalytic residues. Fluorescence polarization assays and surface plasmon resonance (SPR) are used to quantify binding affinity (Kd values). Conflicting data on IC₅₀ values across studies may arise from variations in assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the furan-2-ylmethyl substituent in bioactivity?

  • Step 1 : Synthesize analogs with alternative heterocycles (e.g., thiophene or pyridine rings) in place of furan.
  • Step 2 : Evaluate cytotoxicity (via MTT assay) and target inhibition (e.g., kinase profiling) across analogs.
  • Step 3 : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. What strategies resolve contradictions in reported bioactivity data for this compound class?

Discrepancies often stem from assay variability (e.g., cell line specificity, incubation time). Standardization approaches include:

  • Adopting consensus protocols (e.g., NIH/NCATS guidelines for dose-response curves).
  • Cross-validating results using orthogonal assays (e.g., combining Western blot and qPCR for target modulation analysis).
  • Reporting detailed experimental conditions (e.g., serum concentration in cell culture media) to enable meta-analysis .

Q. How can computational methods predict the compound’s pharmacokinetic properties, such as metabolic stability?

Tools like SwissADME or pkCSM estimate logP (lipophilicity), CYP450 metabolism, and bioavailability. For instance, the furan group may be flagged as a potential site for oxidative metabolism via CYP3A4. MD simulations can model blood-brain barrier penetration, critical for CNS-targeted applications .

Methodological Challenges and Solutions

Q. What experimental controls are essential when assessing the compound’s stability under physiological conditions?

  • Control 1 : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Control 2 : Include antioxidants (e.g., ascorbic acid) to rule out oxidative decomposition.
  • Control 3 : Compare stability in human plasma vs. buffer to assess protein-binding effects .

Q. How can regiochemical outcomes during chromeno-pyrrole core formation be rigorously validated?

Isotopic labeling (e.g., ¹³C at key positions) combined with NOESY NMR can track bond formation sequences. Alternative routes (e.g., Sonogashira coupling for alkyne intermediates) provide comparative data to confirm cyclization pathways .

Q. What methodologies enable high-throughput screening of derivatives for therapeutic potential?

Fragment-based library synthesis (e.g., 223 derivatives in ) paired with phenotypic screening (e.g., anti-proliferation in cancer cell lines) identifies lead candidates. Machine learning models (e.g., random forest classifiers) prioritize compounds with optimal ADMET profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.